O-(2-Aminoethyl)-L-serine

Beschreibung

Classification and Nomenclature within Amino Acid Science

The precise classification and naming of O-(2-Aminoethyl)-L-serine are fundamental to understanding its scientific context.

This compound is classified as a non-proteinogenic L-alpha-amino acid. nih.govevitachem.comebi.ac.uk This means that while it possesses the basic structure of an alpha-amino acid, it is not one of the 20 common amino acids that are genetically coded for and incorporated into proteins during translation. nih.govevitachem.com Its non-proteinogenic nature makes it an interesting subject for studying alternative metabolic pathways and cellular processes.

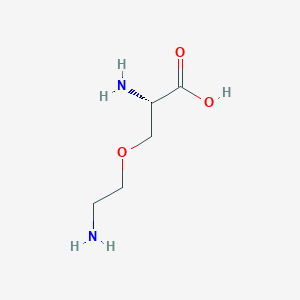

Chemically, this compound is a derivative of L-serine, a common proteinogenic amino acid. nih.govebi.ac.uk The structural modification involves the hydroxyl group (-OH) of the L-serine side chain. nih.gov Specifically, the hydrogen of the hydroxyl group is replaced by a 2-aminoethyl group (-CH2CH2NH2), forming an ether linkage. nih.govebi.ac.uk This defines it as the 2-aminoethyl ether of L-serine. nih.gov

In scientific literature and chemical databases, this compound is known by several other names. A prominent synonym is L-4-Oxalysine. nih.govchemsrc.com The table below lists its various designations.

| Type of Name | Designation |

| Common Name | This compound |

| Synonym | L-4-Oxalysine |

| Synonym | Oxalysine |

| Synonym | (L)-3-(2-Aminoethoxy)alanine |

| Systematic Name | (2S)-2-amino-3-(2-aminoethoxy)propanoic acid |

| Other Identifier | I-677 |

This table includes some of the common synonyms and identifiers for the compound. nih.govchemsrc.comlookchem.comnbinno.com

Natural Occurrence and Biosynthetic Origin from Microorganisms

The discovery of this compound is rooted in the study of natural products from microorganisms.

This compound has been identified as a natural product, isolated from the bacterium Streptomyces reseoviridofuscus. nih.govebi.ac.uk Streptomyces is a genus of bacteria well-known for its ability to produce a wide array of secondary metabolites, including many antibiotics and other bioactive compounds. asm.orgmdpi.com

The isolation of this compound from a microbial source has several implications for the fields of natural product chemistry and biochemistry. As a lysine (B10760008) antimetabolite, it serves as a tool to study amino acid antagonism and transport mechanisms in organisms like Candida albicans. ebi.ac.uk Its structural similarity to lysine allows it to interfere with metabolic pathways that utilize lysine. ebi.ac.ukportlandpress.com

Furthermore, the study of such non-proteinogenic amino acids contributes to our understanding of the diverse biosynthetic capabilities of microorganisms like Streptomyces. asm.org These organisms possess unique enzymatic machinery that can synthesize unusual molecules not found in primary metabolism. The discovery and characterization of compounds like this compound expand the known chemical space of natural products and can provide leads for developing new therapeutic agents or biochemical probes. nih.govebi.ac.uk

Conceptual Framework as a Metabolite and Analog in Biological Systems

This compound, also known as 4-oxalysine, is a non-proteinogenic L-alpha-amino acid, meaning it is not one of the canonical amino acids incorporated into proteins during ribosomal synthesis. nih.gov It is recognized conceptually in biological systems through a dual framework: as a naturally produced metabolite and as a structural analog that acts as an antimetabolite. nih.govebi.ac.uk

As a metabolite, this compound is a natural product, notably identified as an antimetabolic antibiotic synthesized by the bacterium Streptomyces reseoviridofuscus. nih.govebi.ac.uk Its biosynthesis by this microorganism establishes its role as a secondary metabolite, a compound produced by an organism that is not essential for its primary growth but often serves ecological functions, such as defense. ebi.ac.uk

The more extensively studied role of this compound is as a biological analog, specifically of the essential amino acid L-lysine. ebi.ac.uk A substance is defined as an antimetabolite if it is structurally similar to a required metabolite and can compete with or replace it, thereby interfering with normal cellular processes. ebi.ac.uk The structural mimicry between this compound and L-lysine allows it to interact with cellular machinery that normally recognizes and processes L-lysine, leading to the disruption of vital functions. This antagonistic relationship is the basis for its observed antimicrobial and antineoplastic properties. ebi.ac.ukevitachem.com

Research has elucidated this analog activity in various biological contexts:

Antifungal Activity: In studies involving the fungus Candida albicans, this compound and peptides containing it demonstrated the ability to inhibit growth. ebi.ac.uk This toxic effect could be completely reversed by the addition of L-lysine, providing clear evidence that the two molecules compete for transport into the fungal cells. ebi.ac.uk This competitive inhibition underscores its function as a lysine antimetabolite. ebi.ac.uk

Enzymatic Substrate: In the model organism Caenorhabditis elegans, a novel N-acetyltransferase enzyme from the GNAT superfamily was found to preferentially catalyze the N-acetylation of lysine analogs. This enzyme showed a high affinity for this compound, which acted as a superior substrate compared to L-lysine itself. This finding illustrates its role as an analog at a specific enzymatic level, where it is not only recognized but is processed more efficiently than the natural substrate it mimics.

Immunomodulatory Effects: Beyond direct metabolic competition, this compound has been shown to possess immunoregulatory activities. ebi.ac.uk In studies with hepatoma-bearing mice, it exhibited an immunostimulatory effect that counteracted the immunosuppression induced by alpha-fetoprotein, a protein associated with the tumor. ebi.ac.uk This indicates a more complex biological role, where it can modulate cellular signaling pathways in addition to its function as a simple antimetabolite. ebi.ac.uk

Table 1: Detailed Research Findings on this compound

| Biological System/Organism | Finding/Observation | Implication for Conceptual Framework |

|---|---|---|

| Caenorhabditis elegans (N-acetyltransferase D2023.4) | The enzyme exhibits a high catalytic efficiency for the N-acetylation of this compound, preferring it over the natural amino acid L-lysine. | Functions as a highly effective substrate analog at the enzymatic level. |

| Candida albicans | Inhibits the growth of the fungus. ebi.ac.uk | Acts as a potent L-lysine antimetabolite, disrupting essential metabolic pathways. ebi.ac.uk |

| Candida albicans | The toxic, growth-inhibitory effects are fully reversed by the presence of L-lysine. ebi.ac.uk | Demonstrates direct competition with L-lysine, likely at the point of cellular uptake, confirming its role as a competitive analog. ebi.ac.uk |

| Hepatoma-22-bearing mice | Exhibits immunostimulatory activity, counteracting tumor-induced immunosuppression. ebi.ac.uk | Possesses complex biological activity as a metabolite that can modulate host immune responses, extending its function beyond simple metabolic antagonism. ebi.ac.uk |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(2-aminoethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTGLTLBIVDQKE-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COC[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00912533 | |

| Record name | O-(2-Aminoethyl)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15219-97-3, 997-44-4 | |

| Record name | O-(2-Aminoethyl)-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15219-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxalysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine, 3-(2-aminoethoxy)-, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015219973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-(2-Aminoethyl)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for O 2 Aminoethyl L Serine and Its Analogs

Chemical Synthesis Approaches

Chemical synthesis offers versatile pathways to O-(2-Aminoethyl)-L-serine, primarily by modifying readily available precursors. This approach is characterized by the strategic manipulation of functional groups and the careful optimization of reaction conditions to achieve desired products with high purity.

A fundamental strategy for synthesizing this compound involves the direct chemical modification of L-serine. nih.govebi.ac.uk L-serine serves as an ideal and cost-effective chiral starting material for producing enantiomerically pure amino acid derivatives. wikipedia.orgacs.org The core of this approach is the alkylation of the hydroxyl group on the L-serine side chain.

In a synthesis for a closely related compound, a Boc-protected L-serine was used as the starting material. researchgate.net The hydroxyl group was deprotonated with a strong base to form a reactive alkoxide, which was then alkylated. This general principle of activating the side-chain hydroxyl group for nucleophilic substitution is a cornerstone for producing ether-linked serine derivatives like this compound.

To ensure the selective modification of the side-chain hydroxyl group and prevent unwanted side reactions, the use of protecting groups is essential. In peptide synthesis and the synthesis of amino acid derivatives, orthogonal protection schemes are commonly employed, allowing for the selective removal of one group while others remain intact. researchgate.net

The most prevalent strategies include:

Boc/Bzl Strategy: The α-amino group is protected by a tert-butoxycarbonyl (Boc) group, which is labile to acid, while side chains are protected with benzyl (B1604629) (Bzl) based groups. researchgate.net

Fmoc/tBu Strategy: The α-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and side-chain functional groups (like hydroxyl and carboxyl) are protected with acid-labile tert-butyl (tBu) groups. iris-biotech.de

In the synthesis of serine derivatives, the α-amino group is typically protected, often with a Boc group. researchgate.net This prevents it from interfering with the base-mediated deprotonation of the hydroxyl group. Following protection, a condensation reaction, such as a Williamson ether synthesis, is carried out between the serine alkoxide and an appropriate electrophile (e.g., a 2-aminoethyl halide derivative, which itself would require protection on its amino group) to form the desired ether linkage.

Table 1: Common Protecting Groups in Serine Derivative Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Condition |

| α-Amino Group | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) |

| α-Amino Group | Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |

| Hydroxyl/Carboxyl | tert-Butyl | tBu | Strong Acid (e.g., TFA) |

| Amine/Alcohol | 2,2,2-Trichloroethoxycarbonyl | Troc | Reduction (e.g., Zn) |

This table illustrates common orthogonal protecting groups used in amino acid chemistry, enabling selective modification. researchgate.netiris-biotech.detotal-synthesis.com

Achieving high yield and optical purity in the synthesis of chiral molecules like this compound necessitates the careful optimization of reaction conditions. Factors such as solvent, temperature, stoichiometry, and the order of reagent addition can have a profound impact on the reaction's outcome. acs.org

For instance, in the alkylation of Boc-protected L-serine, an optimized protocol involved the slow addition of the serine precursor to a chilled, vigorously stirred solution of sodium hydride in dimethylformamide (DMF). researchgate.net This procedure was critical for minimizing side reactions and preventing racemization at the α-carbon, thereby preserving the stereochemical integrity of the final product. researchgate.net The process of optimization often involves systematically varying these parameters to identify the conditions that provide the best balance of conversion, yield, and purity. acs.orgnih.gov

Table 2: Example of Reaction Condition Optimization for a Condensation Reaction

| Entry | Solvent | Reagent (Equivalents) | Condition | Yield |

| 1 | None (Neat) | Formamidine Acetate (1.2) | 160 °C, 2 h | Low |

| 2 | DMSO | Formamidine Acetate (1.5) | 120 °C, 16 h | Low |

| 3 | Ethanol | Formamidine Acetate (2.0) | Reflux, 16 h | >90% |

This table, adapted from a scale-up synthesis, demonstrates how solvent and reagent stoichiometry can be optimized to dramatically improve reaction yield. acs.org

Enzymatic Synthesis Strategies

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for synthesizing amino acid derivatives. symeres.commanchester.ac.uk Enzymes operate with high stereo- and regioselectivity under mild conditions, often eliminating the need for complex protection and deprotection steps. nih.gov

A variety of enzymatic pathways are utilized to produce non-standard amino acids. For example, engineered L-serine hydroxymethyltransferase has been used as a highly stereoselective catalyst for aldol (B89426) reactions to create α,α-dialkyl-α-amino acid derivatives. thieme-connect.com

A highly relevant example is the enzymatic synthesis of S-(2-aminoethyl)-L-cysteine (thialysine), a close sulfur analog of this compound. This compound can be produced from L-serine and cysteamine (B1669678) through the action of the enzyme cystathionine-β-synthase. nih.gov This demonstrates a direct biocatalytic route from L-serine to an aminoethyl-ether analog. Furthermore, this compound itself has been identified as a substrate for N-acetyltransferase from C. elegans, with a determined Michaelis constant (Km) of 0.53 mM, indicating a clear interaction between the compound and specific enzymes. nih.gov

While not a direct synthesis of the monomer, the chemoenzymatic polymerization (CEP) of L-serine derivatives showcases the potential of enzymes in manipulating this amino acid. Specifically, the protease papain has been successfully used to catalyze the polymerization of L-serine ethyl ester (Ser-OEt) in aqueous media. nih.govnih.gov

A remarkable feature of this method is that it proceeds without any protection of the hydroxyl group on the serine side chain, a significant advantage in terms of atom economy and process simplicity. acs.orgacs.org The reaction conditions were optimized to achieve the highest yield of poly(L-serine). nih.gov The maximum precipitate yield was obtained at a basic pH of 8.5 and an initial monomer concentration of 1.5 M. acs.orgresearchgate.net The resulting polymer consisted of chains with a degree of polymerization ranging from 5 to 22. nih.govnih.gov This papain-catalyzed system underscores the utility of enzymes for forming new bonds involving serine under mild, aqueous conditions, a principle that could be adapted for other synthetic applications.

Table 3: Effect of pH on Papain-Catalyzed Polymerization of L-Serine Ethyl Ester

| Reaction pH | Precipitate Yield (%) |

| 6.5 | 0 |

| 7.5 | ~10 |

| 8.5 | ~20 |

| 9.5 | ~15 |

| 10.0 | 0 |

Data adapted from studies on the chemoenzymatic polymerization of Ser-OEt, showing the optimal pH for the papain catalyst. researchgate.net

Biochemical and Biological Functions of O 2 Aminoethyl L Serine

Antimetabolite Action and Molecular Mimicry

The primary mechanism behind the biological effects of O-(2-Aminoethyl)-L-serine is its function as an antimetabolite. ebi.ac.uk An antimetabolite is a substance that is structurally similar to a natural metabolite and can compete with it, disrupt its normal use, or replace it in biochemical pathways. ebi.ac.ukuniroma1.it

This compound exerts its antimetabolite effect through competitive inhibition. ebi.ac.ukuniroma1.it This process involves the inhibitor molecule binding to the active site of an enzyme, thereby preventing the natural substrate from binding. uniroma1.it Because the inhibitor's structure resembles that of the normal substrate, it can occupy the active site, but it does not undergo the normal reaction, thus blocking the pathway. uniroma1.it This type of inhibition is often reversible and can be overcome by increasing the concentration of the natural substrate, which increases the probability of the substrate binding to the enzyme over the inhibitor. uniroma1.it In the case of this compound, its structural analogy to amino acids like L-lysine allows it to competitively inhibit enzymes involved in their metabolic pathways. ebi.ac.uk

The molecular mimicry of this compound extends to its interactions with broader metabolic systems, including specific amino acid pathways and transport mechanisms. ebi.ac.uknih.gov

This compound functions as a potent L-lysine antimetabolite. ebi.ac.uk Its structure mimics that of L-lysine, enabling it to interfere with biological processes that depend on this essential amino acid. This mimicry allows it to be mistakenly recognized and utilized by enzymes and transport proteins that normally bind to L-lysine. For instance, the growth inhibition caused by this compound in the yeast Candida albicans can be completely reversed by L-lysine, which competes with the analogue for cellular uptake. ebi.ac.uk This competitive interaction highlights the compound's role as a lysine (B10760008) mimic.

The structural similarity of this compound to natural amino acids allows it to interfere with their transport across cell membranes. ebi.ac.uk Amino acid transporters are crucial for maintaining cellular homeostasis and providing the building blocks for protein synthesis. nih.govplos.org Analogues like this compound can compete with their natural counterparts for binding to these transport proteins. ebi.ac.uknih.gov The toxicity of this compound is counteracted by L-lysine, indicating that both molecules compete for the same transport system(s) to enter the cell. ebi.ac.uk By occupying these transporters, the analogue can inhibit the uptake of essential amino acids, leading to cellular starvation and growth inhibition.

Analogous Interactions within Amino Acid Metabolic Pathways

Enzymatic Interactions and Substrate Specificity

Beyond its role as a competitive inhibitor, this compound can also act as a substrate for certain enzymes, leading to further metabolic disruption.

This compound is a recognized substrate for a class of enzymes known as GCN5-related N-acetyltransferases (GNATs). nih.govnih.gov These enzymes are found in all domains of life and are responsible for transferring an acetyl group from acetyl-CoA to a primary amine on a substrate. mdpi.com

A study on a novel GNAT from the nematode Caenorhabditis elegans revealed a distinct substrate specificity. nih.govportlandpress.com While the enzyme showed low activity towards polyamines, it efficiently catalyzed the N-acetylation of L-lysine and its analogues. nih.govportlandpress.com Based on kinetic efficiency (kcat/Km), the enzyme showed a preference for thialysine [S-(2-aminoethyl)-L-cysteine], followed by this compound. nih.govnih.gov The acetylation occurs specifically at the amino group of the side chain. nih.gov The ability of this enzyme to acetylate and thus detoxify lysine analogues was demonstrated by the fact that its expression in E. coli conferred significant resistance to the antimetabolite thialysine. nih.govportlandpress.com

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) |

|---|---|---|---|

| Thialysine | 0.1 | 1.5 | 15000 |

| This compound | 0.2 | 1.1 | 5500 |

| L-Lysine | 5.0 | 0.8 | 160 |

| Diaminopropane | 10.0 | 0.5 | 50 |

| Ethylenediamine | 8.0 | 0.3 | 37.5 |

Potential Interactions with Serine-Utilizing Enzymes

As a structural analogue of L-serine, this compound has the potential to interact with various enzymes that normally bind and process L-serine. nih.govebi.ac.uk L-serine is a central molecule in metabolism, serving as a precursor for proteins, other amino acids, and lipids, and playing a key role in one-carbon metabolism. frontiersin.orgnih.govhmdb.ca

The biosynthesis of L-serine is a critical pathway in most organisms. nih.gov Enzymes in this pathway, such as those involved in the final steps of serine synthesis, could potentially be inhibited by this compound. As an antimetabolite, it may act as a competitive inhibitor, binding to the active site of a serine-synthesizing enzyme without undergoing the normal reaction, thereby blocking the production of L-serine. Similarly, enzymes that catalyze beta-substitution reactions, where the hydroxyl group of serine is replaced, are potential targets for interaction, although the ether linkage in this compound would likely make it an unsuitable substrate for a direct substitution reaction.

Serine hydroxymethyltransferase (SHMT) is a key pyridoxal (B1214274) phosphate-dependent enzyme in one-carbon metabolism that catalyzes the reversible conversion of L-serine to glycine. ebi.ac.ukresearchgate.net SHMT is known to have a broad substrate specificity and can catalyze alternative reactions like transamination or racemization with various amino acid analogues. nih.govnih.gov

Given its structural similarity to L-serine, this compound is a candidate for cross-reactivity with SHMT. The enzyme exists in an equilibrium between "open" and "closed" conformations, where the closed form is associated with catalytic specificity. nih.gov It is plausible that this compound could bind to the active site of SHMT, potentially in the open conformation. However, the stable ether bond at the beta-carbon position would prevent the typical retro-aldol cleavage that SHMT performs on L-serine. This interaction could result in the inhibition of SHMT's normal function, thereby disrupting the flow of one-carbon units required for the synthesis of nucleotides and other essential molecules. drugbank.com

Role in Cellular and Microbial Processes

This compound, also known as L-4-oxalysine, is a naturally occurring antimetabolic antibiotic produced by Streptomyces reseoviridofuscus. nih.govebi.ac.uk Its primary role in biological systems is to disrupt cellular and microbial processes by acting as an antagonist to the essential amino acid L-lysine. ebi.ac.uk This antagonism is the basis for its observed antimicrobial and antineoplastic properties. nih.gov

In microorganisms such as the fungus Candida albicans, this compound inhibits growth. ebi.ac.uk This toxicity is a direct result of its function as a lysine antimetabolite; it likely competes with lysine for transport into the cell and for utilization by enzymes involved in protein synthesis or other metabolic pathways. The inhibitory effect of this compound on C. albicans can be completely reversed by the addition of L-lysine to the growth medium, confirming their competitive relationship. ebi.ac.uk

Some organisms have developed a defense mechanism against this compound. The N-acetylation of this compound by enzymes like the C. elegans N-acetyltransferase D2023.4 represents a key detoxification process. nih.gov This enzymatic modification renders the antimetabolite harmless, allowing the organism to thrive even in its presence. Therefore, the role of this compound in cellular processes is twofold: it acts as a disruptive agent in susceptible organisms by mimicking L-lysine, and it can trigger a specific detoxification response in resistant organisms.

Impact on Microbial Growth and Metabolism

This compound, also known as oxalysine, is a structural analog of L-lysine and has been shown to impact the growth and metabolism of various microorganisms. scispace.com As an antimetabolite, it can interfere with normal cellular processes by competing with or replacing its corresponding metabolite, L-lysine. ebi.ac.uk This interference can lead to the inhibition of microbial growth.

Research has demonstrated that certain strains of Escherichia coli exhibit altered metabolism in response to L-serine availability, a phenomenon that can be influenced by the presence of its analogs. nih.gov For instance, in an inflammatory environment, some E. coli strains shift their metabolism to catabolize L-serine to maximize their growth potential. nih.gov The presence of a serine analog like this compound could potentially disrupt this metabolic adaptation.

The growth-inhibitory effects of lysine analogs are not uniform across all bacteria. The utilization of this compound can vary between different bacterial species and even strains. scispace.com This variability is often linked to the specific enzymes and metabolic pathways present in the microorganism.

| Microorganism | Observed Effect of L-serine/analogs | Reference |

| Escherichia coli | Shifts metabolism to catabolize L-serine in inflamed gut for growth advantage. | nih.gov |

| General Bacteria | This compound acts as a lysine analog, potentially inhibiting growth. | scispace.com |

Immunomodulatory Activities in in vitro Models

Recent studies have begun to explore the immunomodulatory potential of this compound and related compounds in in vitro settings. As a serine analog, its effects can be contextualized within the broader understanding of how serine and its derivatives interact with the immune system. Serine proteases, for example, are known to be potential regulators of inflammation. nih.gov

While direct studies on the immunomodulatory activities of this compound are emerging, research on similar molecules provides valuable insights. For instance, certain peptides containing serine have been shown to possess significant immunomodulatory activity in vitro, such as promoting the proliferation and phagocytic activity of macrophages. nih.gov Furthermore, the inhibition of serine protease activity has been demonstrated to modulate the immune response by affecting cytokine production. nih.gov

It is important to note that the immunomodulatory effects can be complex and dependent on the specific experimental model and cell types used. For example, some host defense peptides exhibit both antimicrobial and immunomodulatory functions, including the induction of cytokines like IL-8 in porcine macrophages. plos.org

| Model System | Compound/Class | Observed Immunomodulatory Effect | Reference |

| Murine Splenocytes | Serine Protease Inhibitor | Diminished production of pro-inflammatory cytokines (IFN-γ, IL-1β, IL-1α). | nih.gov |

| Macrophages | Serine-containing Peptides | Promoted proliferation and phagocytic activity. | nih.gov |

| Porcine Macrophages | Host Defense Peptides | Induced IL-8 production. | plos.org |

Structural Analysis and Mechanistic Elucidation of O 2 Aminoethyl L Serine Interactions

Conformational Studies and Stereochemistry

O-(2-Aminoethyl)-L-serine, also known as L-4-oxalysine, is a non-proteinogenic amino acid characterized by a specific stereochemical configuration and significant conformational flexibility. The designation "L" indicates that the stereocenter at the alpha-carbon (Cα) has the (S) configuration, as per the Cahn-Ingold-Prelog priority rules. nih.gov This stereochemistry is a crucial determinant of its biological activity, as enzymes and transporters are highly stereospecific.

The structure of this compound can be described as an L-serine molecule where the hydrogen of the side-chain hydroxyl group is replaced by a 2-aminoethyl group, forming an ether linkage. nih.govebi.ac.uk This side chain, -CH2-O-CH2-CH2-NH2, introduces several rotatable bonds, granting the molecule considerable conformational freedom. This flexibility is a key aspect of its interaction with biological targets. Unlike conformationally constrained lysine (B10760008) analogs, which are engineered with rigid structures like double bonds or cyclic systems to study binding requirements, the acyclic nature of this compound allows it to adopt numerous spatial arrangements. researchgate.netrsc.org

Computational methods can predict the molecule's shape in the gas phase. Predicted Collision Cross Section (CCS) values, which are related to the molecule's size and shape, have been calculated for different ionic forms of this compound. These values provide a quantitative measure of the molecule's conformation under specific conditions.

| Adduct Form | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 149.09208 | 131.4 |

| [M+Na]⁺ | 171.07402 | 136.6 |

| [M-H]⁻ | 147.07752 | 129.3 |

| [M+NH₄]⁺ | 166.11862 | 150.5 |

Data sourced from PubChemLite. uni.lu

Computational Modeling of Molecular Interactions

Computational modeling, including molecular docking and molecular dynamics (MD) simulations, is a powerful tool for elucidating the interactions between a ligand like this compound and its protein targets. Although specific docking studies for this compound are not widely published, the methodologies are well-established for analogous systems, such as other lysine analogs or inhibitors targeting serine proteases. nih.govabap.co.in

The process involves docking the three-dimensional structure of this compound into the active or allosteric site of a target protein. As a lysine analog, relevant targets would include lysine-dependent enzymes, amino acid transporters, and histone-modifying enzymes. crick.ac.uk The simulation calculates the most favorable binding pose and estimates the binding affinity, typically expressed as a binding free energy (ΔG) in kcal/mol. For example, docking studies of the lysine analog meloxicam (B1676189) with the serine protease TMPRSS2 showed a binding energy of -8.3 kcal/mol, with stability conferred by hydrogen bonds to residues Gly 462, Ser 441, and Ser 460. nih.gov Similarly, docking of L-asparagine into the active site of L-asparaginase from Streptomyces species—the same genus that produces this compound—yielded binding energies of -4.4 to -4.6 kcal/mol. abap.co.in

A hypothetical docking of this compound into a lysine binding site would likely reveal key interactions. The positively charged α-amino and side-chain amino groups would be expected to form salt bridges with negatively charged residues like aspartate or glutamate (B1630785) in the binding pocket. The carboxyl group and the ether oxygen could act as hydrogen bond acceptors, interacting with donor residues such as serine, threonine, or asparagine. MD simulations can further refine these static models, providing insights into the dynamic stability of the ligand-protein complex over time and the role of solvent molecules in mediating the interaction. nih.gov These simulations allow for the calculation of binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which account for both enthalpic and entropic contributions. diva-portal.org

Quantum chemical calculations, often employing Density Functional Theory (DFT), can predict the intrinsic electronic properties and reactivity of this compound. core.ac.ukresearchgate.net These methods can generate electrostatic potential maps, which visualize the charge distribution across the molecule and highlight regions susceptible to electrophilic or nucleophilic attack. The two amino groups would appear as electron-rich, positive potential regions, while the carboxyl and ether oxygens would be electron-rich, negative potential regions.

These calculations can also determine the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and location of these orbitals are fundamental to predicting chemical reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the lone pairs on the nitrogen and oxygen atoms would be major contributors to the HOMO.

The table below lists several computed properties that provide a theoretical basis for the molecule's behavior.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₂N₂O₃ | PubChem nih.gov |

| Molecular Weight | 148.16 g/mol | PubChem nih.gov |

| XLogP3 (Predicted) | -4.5 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 6 | PubChem nih.gov |

Data sourced from PubChem CID 160555. nih.gov

The highly negative XLogP3 value indicates a strong hydrophilic character, consistent with a molecule that has multiple charged groups and is highly soluble in water. The numerous hydrogen bond donors and acceptors, along with a high number of rotatable bonds, underscore its ability to engage in complex, flexible interactions with protein binding sites.

Mechanistic Insights into Antimetabolic and Enzymatic Roles

This compound functions primarily as an antimetabolite, a substance that is structurally similar to a natural metabolite and interferes with its normal utilization. ebi.ac.uk Specifically, it acts as a structural analog and antagonist of L-lysine. Due to this mimicry, it can compete with lysine for binding to the active sites of enzymes and for transport across cell membranes via amino acid permeases. ebi.ac.uknih.gov

The most well-documented antimetabolic role of this compound is its inhibition of the growth of the fungus Candida albicans. Research has shown that L-lysine can completely reverse the toxic, growth-inhibitory effects of this compound. This reversal strongly indicates a competitive mechanism, where this compound competes directly with lysine for uptake into the cell. ebi.ac.uk Once inside the cell, it can potentially be misincorporated into peptides or interfere with lysine-dependent metabolic pathways, leading to cytotoxicity.

Its mechanism of action may also involve the inhibition of protein synthesis. In studies using mice, administration of the compound led to changes in hepatocytes, including the accumulation of lipid droplets. This effect was suggested to be a consequence of inhibited protein synthesis, which would reduce the availability of carrier proteins necessary for lipid transport. ebi.ac.uk Furthermore, this compound has demonstrated antitumor and immunoregulatory activities. ebi.ac.ukmedchemexpress.com It has been shown to functionally antagonize the immunosuppressive effects of alpha-fetoprotein, a protein associated with certain cancers, thereby suggesting a role in modulating immune responses. medchemexpress.com

The basis for this widespread biological activity is the structural similarity between the side chain of this compound and L-lysine. Both possess a terminal amino group at a similar distance from the α-carbon, allowing this compound to act as a competitive inhibitor for many biological processes that depend on lysine. nih.gov This competitive inhibition is a common mechanism where an inhibitor reversibly binds to the same site as the substrate, preventing the substrate from binding and the normal enzymatic reaction from occurring. cnr.it

Advanced Research Methodologies for Studying O 2 Aminoethyl L Serine

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to defining the precise atomic connectivity and three-dimensional shape of O-(2-Aminoethyl)-L-serine. Each technique provides unique insights into the molecule's structural and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of this compound in solution. Through various NMR experiments, researchers can map the carbon-hydrogen framework and establish connectivity between atoms.

¹H NMR: A proton NMR spectrum of this compound would reveal distinct signals for each unique proton environment. The α-proton (~3.8 ppm), β-protons (~3.9-4.1 ppm), and the two sets of methylene (B1212753) protons of the aminoethyl group (~3.2 ppm and ~3.8 ppm) would appear as multiplets due to spin-spin coupling. The chemical shifts are influenced by adjacent electronegative oxygen and nitrogen atoms.

¹³C NMR: A carbon NMR spectrum provides information on the carbon backbone. Expected signals would correspond to the carboxyl carbon (~172 ppm), the α-carbon (~56 ppm), the β-carbon (~69 ppm), and the two carbons of the aminoethyl moiety (~68 ppm and ~40 ppm).

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) would confirm ¹H-¹H couplings, for instance, between the α-proton and β-protons. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations, confirming the connection of the aminoethyl group to the serine backbone via the ether linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |

| Carboxyl (C=O) | - | ~172 | Singlet |

| α-Carbon | ~3.8 | ~56 | Doublet of doublets |

| β-Carbon | ~3.9 - 4.1 | ~69 | Two signals, complex multiplets |

| Ether Methylene (-O-CH₂-) | ~3.8 | ~68 | Triplet |

| Amine Methylene (-CH₂-NH₂) | ~3.2 | ~40 | Triplet |

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound with high accuracy and to deduce its structure through fragmentation analysis.

Electrospray Ionization (ESI): This soft ionization technique is ideal for a polar molecule like this compound, typically generating the protonated molecular ion [M+H]⁺ in positive ion mode.

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS can measure the mass-to-charge ratio (m/z) with exceptional precision. For this compound (C₅H₁₂N₂O₃), the calculated monoisotopic mass of the protonated ion is 149.0921 Da. An experimental measurement matching this value to within a few parts per million (ppm) confirms the elemental formula.

Tandem Mass Spectrometry (MS/MS): By isolating the parent ion and inducing fragmentation, MS/MS experiments can provide structural information. Common fragmentation pathways would include the neutral loss of water, loss of the entire aminoethyl group, and decarboxylation, yielding characteristic fragment ions that help confirm the proposed structure.

Table 2: Key Ions in High-Resolution Mass Spectrometry of this compound

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₅H₁₃N₂O₃]⁺ | 149.0921 | Protonated parent molecule |

| [M+Na]⁺ | [C₅H₁₂N₂O₃Na]⁺ | 171.0740 | Sodium adduct |

| [M-H₂O+H]⁺ | [C₅H₁₁N₂O₂]⁺ | 131.0815 | Loss of water |

| [M-COOH+H]⁺ | [C₄H₁₂N₂O]⁺ | 104.0944 | Decarboxylation |

These techniques probe the vibrational properties and chiral nature of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. Key expected absorption bands include a broad O-H stretch from the carboxylic acid (~3000-2500 cm⁻¹), N-H stretching from the two amine groups (~3400-3200 cm⁻¹), a strong C=O stretch from the carboxyl group (~1725-1700 cm⁻¹), and a characteristic C-O ether stretch (~1150-1085 cm⁻¹).

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light, making it an excellent tool for confirming the absolute configuration of chiral molecules. The CD spectrum of this compound would be the mirror image of its unnatural D-enantiomer. This non-destructive technique is crucial for verifying that the L-configuration of the serine backbone is maintained during synthesis or isolation.

To determine the precise three-dimensional arrangement of atoms in the solid state, diffraction methods are employed.

X-ray Crystallography: This technique provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles, by analyzing the diffraction pattern of X-rays passing through a single crystal. It also reveals the network of intermolecular interactions, such as hydrogen bonds, that dictate the crystal packing. A significant challenge can be growing crystals of sufficient size and quality.

Microcrystal Electron Diffraction (MicroED): A more recent cryo-electron microscopy technique, MicroED can determine high-resolution structures from nanocrystals that are a billionth the size of those required for traditional X-ray crystallography. This makes it a powerful alternative when only small crystals can be obtained. MicroED would provide a detailed solid-state structure of this compound, confirming its connectivity and stereochemistry.

Chromatographic Approaches for Isolation, Detection, and Quantification

Chromatography is essential for separating this compound from reaction mixtures or biological samples, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for analyzing non-volatile, polar compounds.

Reversed-Phase (RP-HPLC): Often requires derivatization of the amino groups (e.g., with o-phthaldialdehyde) to increase hydrophobicity and introduce a fluorophore for sensitive detection.

Ion-Exchange Chromatography: Exploits the zwitterionic nature of the molecule for separation based on charge.

Chiral Chromatography: Utilizes a chiral stationary phase to separate the L- and D-enantiomers, which is critical for purity assessment.

Gas Chromatography (GC): GC analysis requires chemical derivatization to convert the non-volatile amino acid into a volatile ester, which can then be separated based on its boiling point and interaction with the stationary phase. When coupled with a mass spectrometer (GC-MS), it provides both quantification and structural confirmation.

Table 3: Chromatographic Methods for the Analysis of this compound

| Technique | Principle | Stationary Phase Example | Mobile Phase Example | Detection |

| RP-HPLC | Separation based on polarity | C18 | Acetonitrile/Water gradient | UV or Fluorescence (with derivatization) |

| Ion-Exchange HPLC | Separation based on charge | Sulfonated polystyrene | Aqueous buffers with varying pH/salt | UV or Electrochemical |

| Chiral HPLC | Enantiomeric separation | Crown-ether or Cyclodextrin-based | Methanol/Water with acid modifier | UV or MS |

| GC-MS | Separation of volatile derivatives | Phenyl methyl polysiloxane | Helium | Mass Spectrometry |

Enzymatic Assays and Kinetic Characterization

To investigate the biological relevance of this compound, enzymatic assays are used to study its interaction with specific enzymes. As a structural analog of lysine (B10760008) and other amino acids, it may act as a substrate, inhibitor, or modulator of various enzymes.

Assay Design: A typical assay would involve incubating the target enzyme with this compound and any necessary co-substrates (e.g., ATP, α-ketoglutarate). The reaction progress can be monitored by measuring the depletion of a substrate or the formation of a product over time using spectroscopic or chromatographic methods.

Kinetic Characterization: By varying the concentration of this compound, key kinetic parameters can be determined.

If it acts as a substrate, the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) can be calculated to determine the enzyme's affinity and catalytic efficiency.

If it acts as an inhibitor, the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive) can be determined by performing assays in the presence of the natural substrate.

These kinetic studies are crucial for understanding the compound's potential biological role, for instance, as an antimetabolite that competes with natural amino acids for enzyme active sites.

Molecular Biology and Genetic Techniques

Advanced research into this compound, a non-proteinogenic amino acid and an antimetabolite of L-serine, often involves studying the enzymes that interact with its parent compound, L-serine. Molecular biology and genetic techniques are indispensable for elucidating the structure, function, and regulatory mechanisms of these enzymes. Methodologies such as heterologous expression and site-directed mutagenesis allow researchers to produce these enzymes in large quantities and to probe the specific roles of individual amino acids in their catalytic and regulatory functions.

Heterologous Expression Systems for Enzyme Studies

Heterologous expression, the production of a protein in a host organism that does not naturally produce it, is a cornerstone of modern enzymology. This approach is essential for studying enzymes involved in the L-serine metabolic pathway, as it allows for the production of large quantities of purified enzymes, which is often difficult to achieve from their native sources. The choice of expression system depends on factors such as the required protein yield, post-translational modifications, and cost.

Commonly used heterologous expression systems for studying enzymes like L-serine O-acetyltransferase (SAT), a key enzyme in the L-cysteine biosynthesis pathway which uses L-serine as a substrate, include:

Escherichia coli : As a prokaryotic host, E. coli is widely favored due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors. It has been extensively used to overexpress enzymes from the L-serine biosynthetic pathway, such as phosphoglycerate dehydrogenase (encoded by serA), phosphoserine phosphatase (serB), and phosphoserine aminotransferase (serC). Engineered E. coli strains are frequently used to study the effects of mutations on these enzymes and to increase the production of L-serine.

Corynebacterium glutamicum : This bacterium is another important host, particularly for amino acid production studies. It has been engineered to overexpress key enzymes in the L-serine synthetic pathway to enhance yields.

Yeast (e.g., Pichia pastoris, Saccharomyces cerevisiae) : Eukaryotic systems like yeast are advantageous when studying enzymes that require post-translational modifications for their activity, which may not be correctly performed in bacteria. Pichia pastoris is particularly noted for its ability to produce high yields of secreted, properly folded proteins.

Insect and Mammalian Cells : For enzymes with complex post-translational modifications or those that are part of larger protein complexes, insect and mammalian cell systems are often employed. Baculovirus expression systems in insect cells can achieve high levels of protein expression.

The process typically involves cloning the gene of interest into a suitable expression vector, which is then introduced into the chosen host organism. The host is then cultured under conditions that induce the expression of the target gene, leading to the synthesis of the desired enzyme.

Site-Directed Mutagenesis for Mechanistic Probing

Site-directed mutagenesis is a powerful in vitro technique used to create specific, targeted changes in a DNA sequence. This method is invaluable for investigating the roles of specific amino acid residues in an enzyme's structure, catalytic activity, and regulation. By substituting one amino acid for another, researchers can directly test hypotheses about an enzyme's mechanism. The technique typically involves using a short, synthetic DNA primer containing the desired mutation to replicate a plasmid containing the gene of interest.

A significant application of this technique in the context of L-serine metabolism is the study of L-serine O-acetyltransferase (SAT), the enzyme that catalyzes the first step of L-cysteine synthesis from L-serine. In organisms like E. coli, SAT is subject to feedback inhibition by the final product of the pathway, L-cysteine. This regulation is crucial for cellular homeostasis, but it can be a limiting factor in the biotechnological production of L-cysteine.

Researchers have used site-directed mutagenesis to identify the amino acid residues responsible for this feedback inhibition. By comparing the crystal structures of SAT bound to its substrate (L-serine) versus its inhibitor (L-cysteine), it was noted that both molecules bind to the same region of the enzyme. Site-directed mutagenesis was then employed to introduce various amino acid substitutions in the region around a key residue, Asp92. This allowed for the creation of mutant SAT enzymes that were significantly less sensitive to L-cysteine inhibition while retaining high catalytic activity.

Table 1: Impact of Site-Directed Mutagenesis on E. coli L-serine O-acetyltransferase (SAT) Sensitivity to L-cysteine Inhibition

| Mutant | Amino Acid Substitution(s) | Specific Activity (units/mg) | IC50 for L-cysteine (µM) | Inhibition Constant (Ki) (µM) |

| Wild-Type | None | 20.1 | 2.0 | 1.8 |

| M1 | Arg89Pro | 10.9 | 3.5 | 2.5 |

| M2 | Arg89Ser / Thr90Leu | 12.0 | 12.0 | 10.0 |

| M3 | Met256Ile | 19.5 | 1100 | 950.0 |

Data sourced from studies on engineered E. coli L-serine O-acetyltransferase. IC50: The concentration of an inhibitor that reduces the enzyme activity by 50%. Ki: The inhibition constant, a measure of the inhibitor's binding affinity.

The results, summarized in the table above, demonstrate how a single amino acid change (Met256Ile) can dramatically decrease the enzyme's sensitivity to feedback inhibition, increasing the Ki value from 1.8 µM in the wild-type to 950.0 µM in the mutant. Such studies, made possible by site-directed mutagenesis, provide deep insights into the molecular mechanisms of enzyme regulation and offer a rational basis for protein engineering.

Perspectives and Future Directions in O 2 Aminoethyl L Serine Research

Exploration of Uncharacterized Enzymatic Pathways and Metabolic Intersections

O-(2-Aminoethyl)-L-serine, also known as L-4-Oxalysine, is a naturally occurring non-proteinogenic amino acid produced by Streptomyces reseoviridofuscus. Its primary mode of action is as an antimetabolite, a substance structurally similar to a metabolite that can interfere with normal cellular processes. Specifically, it acts as an antagonist to L-lysine, a fundamental proteinogenic amino acid. This antagonism forms the basis of its biological activity and offers a starting point for exploring its metabolic journey within cells.

Future research is poised to delve deeper into the specific enzymatic pathways that are perturbed by this compound. As a lysine (B10760008) analogue, it is hypothesized to compete with lysine for binding to the active sites of various enzymes, including aminoacyl-tRNA synthetases, which are responsible for charging tRNA molecules for protein synthesis. This competitive inhibition is a likely mechanism for its observed ability to inhibit protein synthesis. Studies on organisms like Candida albicans have shown that L-lysine can reverse the growth-inhibitory effects of oxalysine, indicating competition for the same cellular transport systems.

The intersection of this compound with other metabolic pathways remains a fertile area for investigation. Its influence on drug-metabolizing enzymes in the liver, such as cytosolic glutathione (B108866) S-transferase, has been noted, suggesting a broader impact beyond simple lysine antagonism. Elucidating these interactions could reveal novel regulatory roles and metabolic chokepoints that can be targeted for therapeutic purposes. Understanding how the introduction of this antimetabolite affects cellular metabolic flux, particularly in pathways connected to L-lysine like carnitine biosynthesis and histone modification, is a key future direction.

Interactive Data Table: Known Metabolic Interactions of this compound

| Interacting Molecule/System | Observed Effect | Implication | Reference |

|---|---|---|---|

| L-lysine | Competitive antagonism | Reverses growth inhibition by competing for transport and enzymatic binding sites. | |

| Peptide Transport Systems (C. albicans) | Utilizes di- and tripeptide transport systems for cellular entry. | Provides a mechanism for cellular uptake and targeted delivery. | |

| Protein Synthesis | Inhibition | Disrupts the incorporation of amino acids into polypeptides, leading to antimicrobial and antineoplastic effects. | |

| Glutathione S-transferase | Slight increase in enzyme activity | May influence cellular detoxification and redox homeostasis. |

Potential for Biomolecule Design and Chemical Biology Applications

The unique structure of this compound, which combines features of both serine and lysine, makes it a valuable scaffold for the design of novel biomolecules and tools for chemical biology.

Development of Chemical Probes and Enzyme Inhibitors

As a known antimetabolite, this compound is a natural starting point for developing targeted enzyme inhibitors. Its ability to compete with L-lysine suggests that it could be modified to create highly specific inhibitors for lysine-dependent enzymes, such as certain histone demethylases or acetyltransferases, which are critical in epigenetic regulation. By attaching fluorescent tags or reactive groups, this compound derivatives could be transformed into chemical probes. These probes would enable researchers to visualize and identify lysine-binding proteins within the cell, track the dynamics of amino acid transport, and investigate the mechanisms of enzymes involved in lysine metabolism. Its demonstrated antitumor and immunoregulatory activities further suggest its potential as a probe to dissect complex signaling pathways in cancer and immunology.

Incorporation into Synthetic Peptides and Polypeptides

The incorporation of non-proteinogenic amino acids like this compound into peptides is a powerful strategy for creating novel biomaterials and therapeutics. Research has already demonstrated the synthesis of oxalysine-containing di- and tripeptides to study their transport and toxicity in fungal pathogens. This confirms the feasibility of using this amino acid in standard solid-phase peptide synthesis (SPPS) protocols.

Introducing this compound into a peptide sequence can confer unique properties. The additional primary amine group on its side chain can alter the peptide's charge, solubility, and binding interactions. This can lead to peptides with enhanced stability against proteolytic degradation, improved receptor binding affinity, or novel catalytic activities. For example, incorporating this residue could be used to create peptide-based drugs with altered pharmacokinetic profiles or to construct self-assembling peptide nanomaterials with distinct structural characteristics.

Interactive Data Table: Potential Applications in Biomolecule Design

| Application Area | Specific Use | Rationale | Reference |

|---|---|---|---|

| Enzyme Inhibition | Development of specific inhibitors for lysine-dependent enzymes. | Acts as a structural mimic of lysine, allowing for competitive binding. | |

| Chemical Probes | Tagged derivatives to identify and study lysine-binding proteins. | Can be functionalized without losing its core binding properties. | N/A |

| Synthetic Peptides | Creation of peptides with enhanced stability and novel functions. | Non-natural structure resists degradation by standard proteases. |

Advancements in Synthetic Accessibility for Expanded Research Applications

While this compound is naturally produced, reliance on fermentation and extraction from Streptomyces can limit its availability and scalability for widespread research and development. Therefore, advancements in its chemical synthesis are crucial for unlocking its full potential. Modern synthetic organic chemistry offers various routes to produce non-natural amino acids with high purity and stereochemical control.

Future efforts will likely focus on developing efficient, multi-step synthetic pathways starting from readily available precursors, such as L-serine itself. Protecting group strategies, such as using Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) groups, are standard in peptide chemistry and can be adapted for the controlled synthesis of this compound. Key synthetic challenges include the selective alkylation of the serine hydroxyl group and the introduction of the protected aminoethyl moiety.

The development of a robust and scalable synthetic route would significantly benefit the scientific community. It would not only provide a reliable supply of the compound for basic research but also facilitate the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies. These studies are essential for optimizing its function as an enzyme inhibitor or for fine-tuning the properties of synthetic polypeptides, thereby expanding its application in medicine and biotechnology.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing O-(2-Aminoethyl)-L-serine, and how can impurities be minimized?

- Methodology : Nonribosomal peptide synthetase (NRPS)-dependent pathways, as described in azaserine-related studies, can be adapted for L-AES synthesis. Key steps include enzymatic coupling using activated intermediates (e.g., HDA-Ser) and purification via reversed-phase HPLC. Impurities such as unreacted L-serine or incomplete intermediates are monitored using LC-HRMS, with protocols validated for retention time and mass accuracy .

- Critical Parameters : Maintain pH 7.5–8.0 during coupling reactions to optimize enzyme activity. Use thioesterase domains to release products from carrier proteins.

Q. How can researchers verify the structural integrity of L-AES in solution under varying experimental conditions?

- Methodology : Stability assays under thermal (25–60°C) and photolytic conditions (UV-Vis exposure) are essential. Analytical techniques include:

- NMR : Track degradation products (e.g., free serine or ethylenediamine derivatives).

- Circular Dichroism (CD) : Confirm chiral integrity of the L-serine backbone.

- Mass Spectrometry : Detect hydrolyzed byproducts (e.g., m/z shifts corresponding to loss of the aminoethyl group) .

Q. What enzymatic assays are suitable for quantifying L-AES activity in adenylation or AMP-forming systems?

- Methodology : Use ATP-PPi exchange assays to measure adenylation activity. Relative activities (e.g., 13% for L-AES in adenylation) are benchmarked against canonical substrates like L-lysine. For AMP formation, monitor pyrophosphate release via malachite green assays .

- Data Interpretation : Low polymerization rates (e.g., absence of homopolymers in L-AES) suggest steric hindrance from the aminoethyl group, which can be modeled using molecular docking .

Advanced Research Questions

Q. How does L-AES integrate into biosynthetic pathways analogous to valanimycin or azaserine production?

- Methodology : Compare L-AES with intermediates like O-(L-seryl)-isobutylhydroxylamine (valanimycin pathway) or azaserine. Use isotopic labeling (e.g., ¹³C-L-serine) to trace incorporation into secondary metabolites.

- Key Insight : Unlike azaserine, which inhibits glutamine amidotransferases via diazo groups, L-AES lacks diazo functionality, necessitating alternative inhibition assays (e.g., competitive binding with glutamine analogs) .

Q. What strategies resolve contradictions in reported enzymatic activity data for L-AES (e.g., adenylation vs. AMP formation efficiency)?

- Methodology :

- Kinetic Profiling : Measure and under standardized conditions (pH, temperature).

- Structural Analysis : Use X-ray crystallography to compare active-site interactions with L-AES versus natural substrates.

- Hypothesis Testing : The aminoethyl group may sterically hinder conformational changes required for AMP release, explaining lower AMP formation activity (12% vs. 13% adenylation) .

Q. Can L-AES serve as a substrate for biomimetic surface functionalization, similar to O-phospho-L-serine applications?

- Methodology : Graft L-AES onto polymer surfaces (e.g., polyethylene acrylic acid) using carbodiimide crosslinkers (EDC/NHS). Validate grafting efficiency via:

- XPS : Detect nitrogen peaks from the aminoethyl group.

- Contact Angle Measurements : Assess hydrophilicity changes.

- Challenge : Unlike phosphate groups, aminoethyl moieties may require additional activation for stable conjugation .

Data Analysis & Experimental Design

Q. How should researchers design experiments to distinguish L-AES from structurally similar serine derivatives (e.g., S-(2-aminoethyl)-L-cysteine)?

- Analytical Workflow :

- Chromatography : Use hydrophilic interaction liquid chromatography (HILIC) to separate polar analogs.

- Tandem MS/MS : Fragment ions at m/z 133 (serine backbone) vs. m/z 152 (cysteine derivatives) for identification .

Q. What statistical approaches are appropriate for interpreting low signal-to-noise ratios in L-AES activity assays?

- Recommendations :

- Bootstrap Analysis : Estimate confidence intervals for low-activity measurements.

- Negative Controls : Include non-enzymatic reactions to subtract background noise.

- Tool : Use software like GraphPad Prism for nonlinear regression of dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.